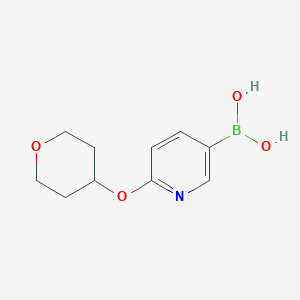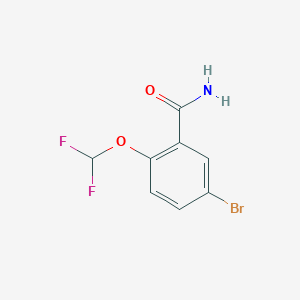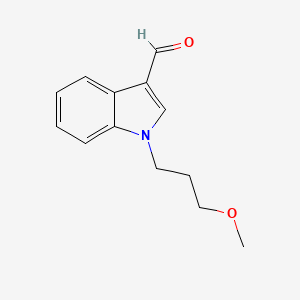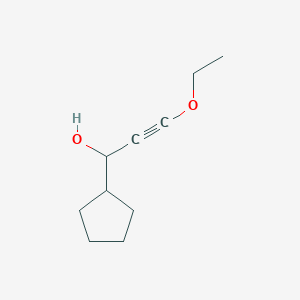![molecular formula C15H12O2 B1397979 6-Methyldibenzo[B,F]oxepin-10(11H)-one CAS No. 1184947-02-1](/img/structure/B1397979.png)
6-Methyldibenzo[B,F]oxepin-10(11H)-one
Descripción general
Descripción
6-Methyldibenzo[B,F]oxepin-10(11H)-one is a chemical compound belonging to the dibenzooxepine family This compound is characterized by its unique structure, which includes a fused tricyclic system with an oxepin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyldibenzo[B,F]oxepin-10(11H)-one typically involves the following steps:
Formation of Diaryl Ethers: The initial step involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers.
Intramolecular McMurry Reaction: The diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes described above can be scaled up for industrial applications. The use of microwave-assisted reactions and McMurry reactions are advantageous due to their efficiency and relatively mild conditions.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyldibenzo[B,F]oxepin-10(11H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxepin ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Methyldibenzo[B,F]oxepin-10(11H)-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antidepressants, anxiolytics, and antipsychotics.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies related to its cytotoxic activities against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 6-Methyldibenzo[B,F]oxepin-10(11H)-one involves its interaction with various molecular targets and pathways:
Antidepressant and Anxiolytic Effects: The compound is believed to interact with neurotransmitter systems, including serotonin and norepinephrine, to exert its effects.
Anti-inflammatory and Antimalarial Activities: It inhibits cyclooxygenase-2 and other enzymes involved in inflammatory pathways.
Comparación Con Compuestos Similares
Dibenzoxepin: A tricyclic compound that serves as the parent structure for drugs like doxepin and fluradoline.
Dibenzazepine: Another tricyclic compound with similar applications in medicinal chemistry.
Dibenzocycloheptene: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness: 6-Methyldibenzo[B,F]oxepin-10(11H)-one is unique due to its specific substitution pattern and the presence of the oxepin ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-methyl-6H-benzo[b][1]benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIHRYGKFTENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)
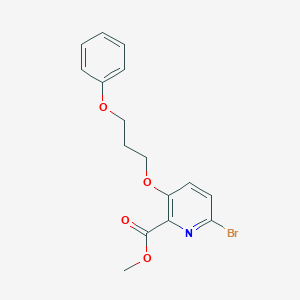
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)

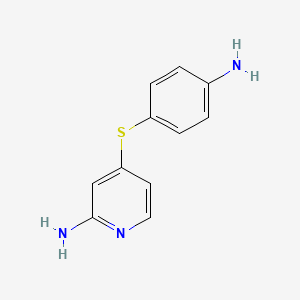
![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)
